flavonoidi 5-O-metilati
5-Methoxyflavones are a class of naturally occurring bioactive compounds derived from flavonoids, characterized by the presence of a methoxy group at position 5 on the B ring. These molecules exhibit a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties. They are commonly found in various plants such as citrus fruits, onions, and tea leaves.
The structural uniqueness of 5-methoxyflavones contributes to their potential therapeutic applications. For instance, they have shown promising effects against neurodegenerative diseases due to their free radical scavenging activities and ability to cross the blood-brain barrier. Additionally, these compounds may play a role in modulating immune responses and providing protection against cardiovascular diseases.
In pharmaceutical research, 5-methoxyflavones are of significant interest as they can be used for the development of new drugs targeting various pathologies. Their study also contributes to the understanding of plant secondary metabolism and provides insights into the bioavailability and pharmacokinetics of flavonoids in vivo.

Struttura | Nome chimico | CAS | MF |
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5-O-Methylnaringenin | 61775-19-7 | C16H14O5 |
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7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-yl)methyl-4H-chromen-4-one | 95130-72-6 | C22H23NO4 |
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8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one | 929513-46-2 | C24H27NO4 |
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8-(dimethylamino)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one | 924807-53-4 | C19H19NO4 |
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Europinidin Chloride | 19077-87-3 | C17H15O7 |
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Thevetiaflavone | 29376-68-9 | C16H12O5 |
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Recoflavone | 203191-10-0 | C20H18O8 |
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3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone | 1486-65-3 | C17H14O6 |
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4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- | 119309-36-3 | C16H14O5 |
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5-METHOXYFLAVANONE | 55947-36-9 | C16H14O3 |
Letteratura correlata
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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